molecular formula C12H11N3O4 B4231209 Benzyl 2-(3-nitropyrazol-1-yl)acetate

Benzyl 2-(3-nitropyrazol-1-yl)acetate

Cat. No.: B4231209
M. Wt: 261.23 g/mol
InChI Key: KVDFBDUWGMKSCK-UHFFFAOYSA-N
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Description

Benzyl 2-(3-nitropyrazol-1-yl)acetate is an ester derivative featuring a pyrazole ring substituted with a nitro group at the 3-position. The nitro group and pyrazole moiety may influence reactivity, stability, and biological activity compared to simpler benzyl esters.

Properties

IUPAC Name

benzyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-12(19-9-10-4-2-1-3-5-10)8-14-7-6-11(13-14)15(17)18/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDFBDUWGMKSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 2-(3-nitropyrazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and esterification reactions . The reaction conditions typically involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for high yield and purity, and they often involve the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Benzyl (3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes data on two benzyl esters and one amide compound. While the amide (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ) differs in functional group, the esters—Benzyl Phenyl Acetate () and Benzyl Acetate ()—offer relevant points for comparison.

Table 1: Comparative Analysis of Benzyl Esters

Property Benzyl 2-(3-Nitropyrazol-1-yl)acetate (Hypothetical) Benzyl Phenyl Acetate Benzyl Acetate
CAS Registry Number Not provided in evidence 102-16-9 140-11-4
Molecular Formula Likely C₁₂H₁₁N₃O₄* C₁₅H₁₄O₂ C₉H₁₀O₂
Molecular Weight ~277.24 g/mol* 226.27 g/mol 150.17 g/mol
Appearance Not available Colorless liquid Colorless liquid
Boiling Point Not available 317–319°C -51°C (discrepancy noted†)
Solubility Expected lower due to nitro group* 33% in 90% ethanol Not explicitly provided
Purity (GC) Not available ≥98.0% Not specified
Toxicity (Acute Oral LD₅₀) Likely higher toxicity* Not provided >2000 mg/kg
Ecotoxicity Potential aquatic toxicity* Toxic to aquatic life (H412) Chronic aquatic toxicity (H412)

*Inferred based on structural features; †Benzyl acetate’s boiling point is likely misreported in (actual ~215°C).

Key Observations:

Structural Differences: The 3-nitropyrazole substituent in the target compound introduces a nitro group and aromatic heterocycle, which may enhance electrophilic reactivity and confer biological activity compared to the phenyl () or simple acetyl () groups. The nitro group could reduce solubility in polar solvents (e.g., ethanol) compared to Benzyl Phenyl Acetate .

Both Benzyl Phenyl Acetate and Benzyl Acetate show chronic aquatic toxicity (H412) , suggesting similar precautions for environmental handling.

Applications :

  • Benzyl Phenyl Acetate’s high purity (≥98%) and stability make it suitable for synthetic applications .
  • Benzyl Acetate’s low toxicity and biodegradability () align with its use in fragrances or solvents. The target compound’s applications likely diverge due to its specialized substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(3-nitropyrazol-1-yl)acetate
Reactant of Route 2
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Benzyl 2-(3-nitropyrazol-1-yl)acetate

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